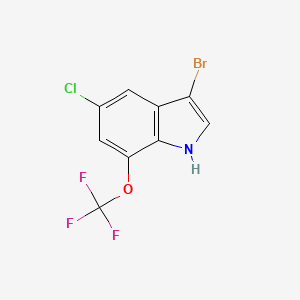

3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole

Description

Properties

CAS No. |

2825012-77-7 |

|---|---|

Molecular Formula |

C9H4BrClF3NO |

Molecular Weight |

314.48 g/mol |

IUPAC Name |

3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole |

InChI |

InChI=1S/C9H4BrClF3NO/c10-6-3-15-8-5(6)1-4(11)2-7(8)16-9(12,13)14/h1-3,15H |

InChI Key |

PIIBMOKLXLMSEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)Br)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole typically involves multi-step organic reactions

Indole Core Formation: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Halogenation: The introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the indole nitrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the halogen substituents, converting them to their corresponding hydrogen derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, allowing for the introduction of various functional groups. Reagents such as sodium methoxide (NaOCH3) can be employed.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized indoles.

Scientific Research Applications

Scientific Research Applications

- Chemistry 3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole serves as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. It can be used in Sonogashira cross-coupling reactions to synthesize 3-aminoindole derivatives .

- Biology This compound is used to study enzyme inhibition and receptor binding because of its unique structural features. Indole derivatives, including halogenated indoles, exhibit diverse biological activities and are investigated for their potential as antimicrobial compounds and enzyme inhibitors.

- Medicine Research is being conducted to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

- Industry It is used in the development of new materials and chemical processes.

Synthesis of 3-bromo-5-chloro-1H-indole

The synthesis of 3-bromo-5-chloro-1H-indole typically involves several steps:

- Halogenation of 2-trifluoromethylindole to afford 3-chloro-, 3-bromo- and 3-iodo derivatives in high yield .

- Installation of methyl-, benzyl- and tosyl-groups at the nitrogen atom of prepared indoles in high yields by base catalyzed reaction with the corresponding alkylating (sulfonylating) reagents .

Related Compounds

| Compound | Key Differences |

|---|---|

| 5-bromo-6-chloro-1H-indole | Contains different halogen positions |

| 3-bromo-7-(trifluoromethoxy)-1H-indole | Contains trifluoromethoxy instead of chlorine |

| 5-chloro-7-(trifluoromethoxy)-1H-indole | Lacks bromine atom |

Indole derivatives, including 3-bromo-5-chloro-1H-indole, exhibit diverse biological activities. They are often investigated for their potential as anticancer agents, antimicrobial compounds, and inhibitors of various enzymes. The presence of halogen substituents can enhance their biological activity by modifying their interaction with biological targets.

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Position and Electronic Effects

The compound’s activity and physicochemical properties are heavily influenced by substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (OCF₃) in the target compound is less electron-withdrawing than CF₃ but improves solubility compared to 3-bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile .

Halogen Effects : Bromine at position 3 increases steric hindrance compared to chlorine, as seen in analogs like 7-chloro-3-(difluoromethyl)-1H-indole (Ref #54-PC520085), which prioritizes smaller substituents for synthetic accessibility .

Functional Group Diversity : Carbaldehyde (CHO) at position 3 () introduces reactivity for further derivatization, whereas triazolyl groups () enhance binding affinity in biological systems.

Biological Activity

3-Bromo-5-chloro-7-(trifluoromethoxy)-1H-indole is a halogenated indole compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_6BrClF_3N, with a molecular weight of approximately 291.51 g/mol. The presence of bromine, chlorine, and trifluoromethoxy groups significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Halogenation : Starting from 2-trifluoromethylindole, bromination and chlorination reactions are performed to introduce the halogen substituents.

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, enhancing its synthetic utility for creating derivatives with varied biological properties .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The halogen substituents enhance binding affinity and specificity, leading to various biological effects, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer progression .

- Receptor Modulation : It may interact with receptors that play roles in inflammatory pathways .

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

- Mechanistic Insights : It appears to induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound also exhibits antimicrobial activity:

- Bacterial Inhibition : It has been tested against gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Fungal Activity : Some research suggests effectiveness against fungal pathogens, although further studies are needed to confirm these findings .

Case Studies

A selection of case studies highlights the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Induced apoptosis in breast cancer cells with IC50 values < 10 µM. |

| Study B | Antimicrobial | Inhibited growth of E. coli with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Study C | Enzyme Inhibition | Showed significant inhibition of CYP3A4 activity, indicating potential drug interactions. |

Q & A

Basic: What are the common synthetic routes for preparing 3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the indole core. Key strategies include:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Used to introduce triazole moieties (e.g., from azidoethyl intermediates) under conditions involving CuI, PEG-400/DMF solvents, and 12-hour reaction times .

- Palladium-catalyzed cross-coupling: For halogenation (Br, Cl) and trifluoromethoxy group installation, often requiring inert atmospheres and solvents like dichloromethane .

- Sequential halogenation: Bromine and chlorine can be introduced via electrophilic substitution, with careful control of reaction temperature to avoid overhalogenation .

Example Protocol (Adapted from ):

Start with a pre-functionalized indole (e.g., 5-chloro-7-(trifluoromethoxy)-1H-indole).

Brominate at the 3-position using N-bromosuccinimide (NBS) in DMF at 0°C.

Purify via flash chromatography (70:30 ethyl acetate/hexane) to isolate the product.

Advanced: How can reaction conditions be optimized to improve yield when multiple substituents compete in reactivity?

Methodological Answer:

Optimization requires balancing steric and electronic effects:

- Solvent selection: Polar aprotic solvents (DMF, PEG-400) enhance solubility of halogenated intermediates but may require dilution to suppress side reactions .

- Catalyst tuning: For CuAAC, reduce CuI loading (e.g., 5 mol%) to minimize copper-induced decomposition .

- Temperature control: Lower temperatures (0–25°C) improve selectivity for bromination over chlorination .

- Protecting groups: Temporarily protect reactive sites (e.g., NH of indole) using Boc groups to direct substitution .

Contradiction Note: uses PEG-400/DMF for azide-alkyne reactions, while recommends dichloromethane for Pd-catalyzed steps. The choice depends on the reaction mechanism and substituent compatibility .

Basic: What spectroscopic techniques characterize this compound, and what key features should researchers expect?

Methodological Answer:

- 1H NMR: Look for aromatic protons (δ 7.0–7.3 ppm), NH proton (δ ~10–12 ppm, broad), and trifluoromethoxy methylene (δ ~4.6 ppm, t) .

- 19F NMR: A singlet at δ -114 to -115 ppm confirms the trifluoromethoxy group .

- 13C NMR: Peaks for CF3O (δ ~121–122 ppm, q, J = 270 Hz) and halogenated carbons (δ ~110–135 ppm) .

- HRMS: Expected [M+H]+ at m/z 328–330 (Br/Cl isotope pattern) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.